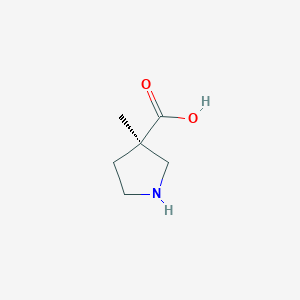

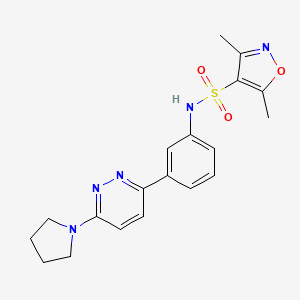

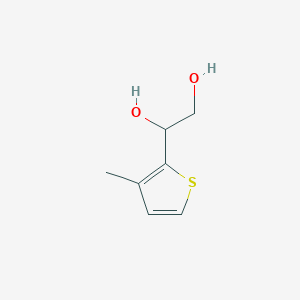

2,5-dimethyl-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2,5-dimethyl-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one" is a derivative of the 1,2,4-triazole family, which is known for its diverse range of biological activities and applications in various fields of chemistry and pharmacology. The 1,2,4-triazole nucleus is a common motif in medicinal chemistry, often associated with antimicrobial, antioxidant, and various other therapeutic properties.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the reaction of hydrazonates with various amines or aldehydes. For instance, the synthesis of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole was achieved by reacting ethyl N'-acetylacetohydrazonate with 2-(4-methoxyphenyl)ethanamine . Similarly, novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives were synthesized by reacting 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 4-(4-methylbenzoxy)benzaldehyde . These methods could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often characterized using spectroscopic methods such as IR, NMR, and mass spectrometry, as well as X-ray crystallography. Density functional theory (DFT) calculations are also used to predict and compare molecular geometries and vibrational frequencies . The molecular electrostatic potential and frontier molecular orbitals are analyzed to understand the electronic properties of these compounds, which can be crucial for their biological activity .

Chemical Reactions Analysis

1,2,4-triazole derivatives can undergo various chemical reactions, including alkylation, as seen in the synthesis of 5-[3-(n-butoxy)-4-methoxyphenyl]-2,4-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one from its precursor . The reactivity of these compounds can be influenced by the substituents on the triazole ring, which can be strategically modified to achieve desired properties or reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, lipophilicity, and pKa values, are determined using various analytical techniques. Potentiometric titration in non-aqueous solvents is used to determine pKa values . The lipophilicity is investigated using HPLC, and thermal degradation studies provide kinetic parameters . These properties are essential for understanding the behavior of these compounds in biological systems and for their formulation in pharmaceutical applications.

Case Studies

While the specific compound "2,5-dimethyl-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one" has not been directly studied in the provided papers, the research on related 1,2,4-triazole derivatives offers insights into their potential applications. For example, some derivatives have been screened for antioxidant activities , while others have been evaluated for their antimicrobial properties . These studies highlight the importance of the 1,2,4-triazole core in developing new therapeutic agents.

Aplicaciones Científicas De Investigación

Synthesis and Potential Applications

Antioxidant and Urease Inhibition Activities : A study reported the synthesis of new series of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones and 2,5-disubstituted-1,3,4-thiadiazoles. The compounds were evaluated for their antioxidant and urease inhibition activities. Notably, N-(2,4-Dimethylphenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine showed significant antioxidant activity, surpassing the standard drug, while certain 1,2,4-triazole derivatives exhibited potent urease inhibitory activities (Khan et al., 2010).

Antimicrobial Activities : Another study focused on the synthesis of novel 1,2,4-triazole derivatives, including the steps to create 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one and its Schiff base derivatives. These compounds were screened for antimicrobial activities, and some demonstrated good to moderate efficacy against tested microorganisms (Bektaş et al., 2007).

Photophysical and Photochemical Properties : A study on novel metal-free, zinc(II), and lead(II) phthalocyanines bearing 1,2,4-triazole groups revealed their photophysical and photochemical properties. These compounds, characterized by various spectroscopic techniques, showed potential as Type II photosensitizers for photodynamic therapy in cancer applications due to their good singlet oxygen generation and appropriate photodegradation properties (Demirbaş et al., 2016).

Propiedades

IUPAC Name |

2,5-dimethyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-12-17-18(2)16(20)19(12)13-8-10-15(11-9-13)21-14-6-4-3-5-7-14/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQOOTWCURVJQJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC=C(C=C2)OC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dimethyl-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B3005825.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide](/img/structure/B3005830.png)

![7-[(Cyclopent-3-en-1-yl)methoxy]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3005834.png)

![2-Cyclopentyl-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B3005835.png)

![3-(4-methoxyphenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide](/img/no-structure.png)

![2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3005842.png)